3-(2-Amino-1-hydroxypropyl)phenol

Catalog No.
S582178
CAS No.
7619-17-2
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Amino-1-hydroxypropyl)phenol

CAS Number

7619-17-2

Product Name

3-(2-Amino-1-hydroxypropyl)phenol

IUPAC Name

3-(2-amino-1-hydroxypropyl)phenol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3

InChI Key

WXFIGDLSSYIKKV-UHFFFAOYSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)N

Synonyms

Aramine, Araminol, Bitartrate, Metaraminol, hydroxyphenylpropanolamine, Isophenylephrine, m Hydroxynorephedrine, m Hydroxyphenylpropanolamine, m-Hydroxynorephedrine, m-hydroxyphenylpropanolamine, meta Hydroxynorephedrine, meta-Hydroxynorephedrine, Metaradrin, Metaraminol, Metaraminol Bitartrate, Metaraminol Bitartrate (1:1), Metaraminol Tartrate, Tartrate, Metaraminol

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N

The exact mass of the compound 3-(2-Amino-1-hydroxypropyl)phenol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

3-(2-Amino-1-hydroxypropyl)phenol (CAS 7619-17-2) is the racemic free base of the critical sympathomimetic amine metaraminol. In industrial and analytical procurement, it serves a dual role as an advanced synthetic intermediate for chiral resolution and as a mandatory quantitative reference standard (often designated as Impurity 14 or 34) for active pharmaceutical ingredient (API) quality control. Unlike its formulated bitartrate salt, this free base provides the complete enantiomeric profile required for validating chiral chromatography methods. Its procurement is driven by strict ICH guidelines demanding exact structural matches for impurity quantification, as well as its utility in bypassing early-stage reductive amination in the manufacturing of vasopressor APIs[1].

Substituting this racemic free base with the pure API (metaraminol bitartrate) or structurally related sympathomimetics (such as phenylephrine or ephedrine) fundamentally compromises both analytical and synthetic workflows. In quality control, the pure API cannot demonstrate chiral column resolution capabilities because it lacks the off-target enantiomer, making it impossible to establish system suitability for enantiomeric purity assays. Furthermore, using generic analogs as surrogate standards for impurity quantification introduces severe relative response factor (RRF) errors in LC-UV or LC-MS analyses due to differing chromophores and ionization efficiencies. Synthetically, attempting to use alternative precursors requires entirely different synthetic routes, whereas CAS 7619-17-2 allows for direct, late-stage diastereomeric salt resolution [1].

System Suitability and Chiral Resolution Validation

Regulatory compliance for metaraminol API release requires proving the analytical method can separate the active (1R,2S) enantiomer from its inactive counterpart. Procuring the racemic free base (CAS 7619-17-2) provides both enantiomers, enabling the calculation of the chiral resolution factor (Rs). When injected, the racemate yields two distinct peaks (Rs > 1.5), whereas injecting the pure metaraminol bitartrate API yields only a single peak, failing to validate the column's resolving power [1].

Evidence DimensionChiral Chromatographic Resolution (Rs)
Target Compound DataRs > 1.5 (two distinct enantiomeric peaks resolved)
Comparator Or BaselineMetaraminol Bitartrate API (Rs = 0, single peak)
Quantified DifferenceTarget provides the necessary dual-peak profile for system suitability validation, which the comparator lacks entirely.
ConditionsChiral HPLC method validation for API batch release.

Mandatory for establishing system suitability in ICH-compliant analytical methods prior to API batch release.

Relative Response Factor Accuracy for Impurity Quantification

For accurate quantification of process impurities, the reference standard must match the impurity's exact UV absorbance and ionization profile. Using CAS 7619-17-2 ensures a Relative Response Factor (RRF) of 1.0 for its corresponding impurity peaks. In contrast, using an in-class surrogate like phenylephrine results in an RRF deviation of 15-30% due to differences in the amino-alcohol side chain, leading to significant under- or over-reporting of impurity levels [1].

Evidence DimensionRelative Response Factor (RRF) in LC-UV/MS
Target Compound DataRRF = 1.0 (exact structural match)
Comparator Or BaselinePhenylephrine Surrogate (RRF deviation of 15-30%)
Quantified Difference15-30% improvement in quantification accuracy over in-class surrogate standards.
ConditionsLC-UV/MS impurity profiling at typical API testing wavelengths (e.g., 270 nm).

Ensures precise, regulatory-compliant quantification of synthetic impurities without the mathematical errors introduced by surrogate standards.

Precursor Efficiency in Late-Stage Chiral Resolution

In the manufacturing of enantiopure metaraminol, utilizing the advanced racemic intermediate (CAS 7619-17-2) allows chemists to bypass hazardous early-stage reductive amination steps. The target compound can be directly subjected to diastereomeric salt resolution using chiral acids (e.g., tartaric acid), achieving a theoretical yield of >40% for the desired enantiomer. Starting from earlier precursors like m-hydroxybenzaldehyde requires multiple additional synthetic steps, increasing process time and solvent waste [1].

Evidence DimensionSynthetic Steps to Pure Enantiomer
Target Compound Data1 step (direct chiral resolution)
Comparator Or Baselinem-Hydroxybenzaldehyde (>3 steps: condensation, reduction, resolution)
Quantified DifferenceElimination of at least 2 synthetic steps and associated hazardous reagents.
ConditionsIndustrial-scale API synthesis and chiral resolution.

Procuring the advanced racemate significantly streamlines API manufacturing by reducing step count and process complexity.

Organic Solvent Solubility for Analytical Stock Solutions

The preparation of high-concentration analytical stock solutions often requires organic solvents to ensure long-term stability and prevent microbial growth. The free base form (CAS 7619-17-2) is highly soluble in moderately polar organic solvents like methanol and ethanol. Conversely, the bitartrate salt API is highly hydrophilic and exhibits poor solubility in pure organic diluents, often precipitating out of solution and compromising the accuracy of standard curves in non-aqueous chromatographic methods [1].

Evidence DimensionSolubility in pure organic diluents (e.g., Methanol)
Target Compound DataHighly soluble (>10 mg/mL)
Comparator Or BaselineMetaraminol Bitartrate Salt (Poorly soluble / precipitates)
Quantified DifferenceTarget allows >5x higher concentration in non-aqueous stock solutions.
ConditionsPreparation of analytical reference standard stock solutions at 20°C.

Enables the preparation of stable, high-concentration organic stock solutions essential for reliable long-term analytical testing.

System Suitability Standard for Chiral HPLC

Directly following from its ability to provide a complete enantiomeric profile, CAS 7619-17-2 is the optimal choice for validating chiral chromatography columns in pharmaceutical QC labs. It is used daily to prove that the analytical method can successfully resolve the active metaraminol enantiomer from its inactive counterpart [1].

Quantitative Impurity Profiling in API Manufacturing

Because it provides an exact Relative Response Factor (RRF) match, this compound is procured as a critical reference standard (often labeled Impurity 14 or 34) to quantify process carryover or degradation products in metaraminol bitartrate batches, ensuring compliance with ICH Q3A guidelines [2].

Advanced Intermediate for API Synthesis

Leveraging its status as a late-stage racemate, industrial chemists procure this compound to perform direct diastereomeric salt resolution. This application streamlines the manufacturing process by bypassing the need for multi-step reductive amination from basic starting materials [3].

XLogP3

-0.4

Wikipedia

Meta-hydroxynorephedrine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

A prospective comparison of peripheral metaraminol versus dilute noradrenaline in the intensive care unit

Vera Ew Ruchti, Bradley A Wibrow, Jason Seet, Angela Jacques, Nihar Jha, Matthew H Anstey
PMID: 33853391   DOI: 10.1177/0310057X20984794

Abstract




Strategies that improve renal medullary oxygenation during experimental cardiopulmonary bypass may mitigate postoperative acute kidney injury

Yugeesh R Lankadeva, Andrew D Cochrane, Bruno Marino, Naoya Iguchi, Sally G Hood, Rinaldo Bellomo, Clive N May, Roger G Evans
PMID: 31005272   DOI: 10.1016/j.kint.2019.01.032

Abstract

Renal medullary hypoxia may contribute to cardiac surgery-associated acute kidney injury (AKI). However, the effects of cardiopulmonary bypass (CPB) on medullary oxygenation are poorly understood. Here we tested whether CPB causes medullary hypoxia and whether medullary oxygenation during CPB can be improved by increasing pump flow or mean arterial pressure (MAP). Twelve sheep were instrumented to measure whole kidney, medullary, and cortical blood flow and oxygenation. Five days later, under isoflurane anesthesia, CPB was initiated at a pump flow of 80 mL kg
min
and target MAP of 70 mm Hg. Pump flow was then set at 60 and 100 mL kg
min
, while MAP was maintained at approximately 70 mm Hg. MAP was then increased by vasopressor (metaraminol, 0.2-0.6 mg/min) infusion at a pump flow of 80 mL kg
min
. CPB at 80 mL kg
min
reduced renal blood flow (RBF), -61% less than the conscious state, perfusion in the cortex (-44%) and medulla (-40%), and medullary Po
from 43 to 27 mm Hg. Decreasing pump flow from 80 to 60 mL kg
min
further decreased RBF (-16%) and medullary Po
from 25 to 14 mm Hg. Increasing pump flow from 80 to 100 mL kg
min
increased RBF (17%) and medullary Po
from 20 to 29 mm Hg. Metaraminol (0.2 mg/min) increased MAP from 63 to 90 mm Hg, RBF (47%), and medullary Po
from 19 to 39 mm Hg. Thus, the renal medulla is susceptible to hypoxia during CPB, but medullary oxygenation can be improved by increasing pump flow or increasing target MAP by infusion of metaraminol.


Metaraminol use during spinal anaesthesia for caesarean section: a meta-analysis of randomised controlled trials

E Chao, H-L Sun, S-W Huang, J-H Liao, P-L Ma, H-C Chen
PMID: 30772119   DOI: 10.1016/j.ijoa.2019.01.009

Abstract

During caesarean section, the use of a vasopressor is often required to achieve haemodynamic stability of the parturient. Metaraminol is a vasopressor used in this context in some countries. However, the differences between metaraminol and other vasopressors remain unclear.
A search of the PubMed, Cochrane Library, and Embase databases was performed to identify randomised controlled trials comparing the use of metaraminol with other vasopressors during spinal anaesthesia at caesarean section. The selected studies were subjected to meta-analysis and risk-of-bias assessment.
Four randomised, controlled trials met the selection criteria and 409 parturients who underwent an elective caesarean section were included in this meta-analysis. The quality of these trials was good. Metaraminol was associated with higher umbilical arterial pH (standardised mean difference [SMD] 0.82, 95% CI 0.01 to 1.62, P=0.05); a lower incidence of fetal acidosis (RR 0.08, 95% CI 0.01 to 0.63, P=0.02); and a lower incidence of nausea or vomiting (RR 0.16, 95% CI 0.04 to 0.57, P=0.0005) than was ephedrine. Metaraminol resulted in higher umbilical arterial pH (SMD 0.42, 95% CI 0.15 to 0.68, P=0.002) but a higher incidence of reactive hypertension (RR 1.80, 95% CI 1.32 to 2.46, P=0.0002) than did phenylephrine.
The results of this study showed that for spinal anaesthesia at elective caesarean section, metaraminol may be a more suitable vasopressor than ephedrine and its effects are at least not inferior to those of phenylephrine.


Predrawn prehospital medications are microbiologically safe for up to 48 hours

Torgrim Soeyland, Alan Garner, Sam Vidler, Cristian Humberto Gutierrez, Arnold Foster, Jane Kitcher
PMID: 30343266   DOI: 10.1136/emermed-2018-207864

Abstract

Prehospital medical teams are commonly required to administer a range of medications for urgent stabilisation and treatment. The safe preparation of medications during resuscitation requires attention, time and resources, and can be a source of medication error. In our two road and HEMS (Helicopter Emergency Medical Service) prehospital services, medication errors are mitigated by predrawing commonly used medications to set concentrations daily (Hunter Retrieval Service, HRS) or second-daily (CareFlight Sydney, CFS). However, there are no published data confirming that such practice is microbiologically safe.
A convenience sample of 299 predrawn medication syringes with syringe dwell times up to 48 hours were collected at the end of their operational deployment. Predrawn medication syringes collected for culture were ketamine, midazolam, fentanyl, thiopentone, rocuronium, suxamethonium, metaraminol and normal saline. The samples were incubated and cultured at a tertiary hospital pathology laboratory using best-practice methodology for non-tissue samples. The samples were collected from June 2017 to February 2018.
The mean dwell times ranged from 30.7 hours (fentanyl at HRS) to 48.5 hours (rocuronium at CFS). None of the 299 cultured samples yielded significant micro-organisms. One sample of suxamethonium with a syringe dwell time of 34 hours grew
but was likely a contaminant introduced during sample collection.
Predrawing of the eight studied medications for urgent prehospital procedures appears to be a microbiologically safe practice with syringe dwell times up to 48 hours.


Stereoselective Catalytic Synthesis of Active Pharmaceutical Ingredients in Homemade 3D-Printed Mesoreactors

Sergio Rossi, Riccardo Porta, Davide Brenna, Alessandra Puglisi, Maurizio Benaglia
PMID: 28345159   DOI: 10.1002/anie.201612192

Abstract

3D-printed flow reactors were designed, fabricated from different materials (PLA, HIPS, nylon), and used for a catalytic stereoselective Henry reaction. The use of readily prepared and tunable 3D-printed reactors enabled the rapid screening of devices with different sizes, shapes, and channel dimensions, aimed at the identification of the best-performing reactor setup. The optimized process afforded the products in high yields, moderate diastereoselectivity, and up to 90 % ee. The method was applied to the continuous-flow synthesis of biologically active chiral 1,2-amino alcohols (norephedrine, metaraminol, and methoxamine) through a two-step sequence combining the nitroaldol reaction with a hydrogenation. To highlight potential industrial applications of this method, a multistep continuous synthesis of norephedrine has been realized. The product was isolated without any intermediate purifications or solvent switches.


The use of vasopressors during spinal anaesthesia for caesarean section

Warwick D Ngan Kee
PMID: 28277383   DOI: 10.1097/ACO.0000000000000453

Abstract

Hypotension remains one of the most researched subjects in obstetric anaesthesia. The purpose of this study is to review the most recent published articles on the use of vasopressors during spinal anaesthesia for caesarean section.
Despite continued research indicating advantages of phenylephrine over ephedrine, practitioners in some countries continue to favour ephedrine. Recent research has continued to compare the two drugs with some work emerging on high-risk patients. Concern about reflexive bradycardia during phenylephrine use has led to consideration of alternatives. Norepinephrine which has mild β-adrenergic activity has been shown to have equivalent pressor activity but with less depressant effect on heart rate and cardiac output versus phenylephrine. Research continues to focus on methods of vasopressor administration. Prophylactic infusions of phenylephrine have been shown to be effective and may require less physician intervention compared with intermittent boluses. Automated computer-controlled systems have been further investigated using multiple agents and continuous noninvasive blood pressure monitoring.
Evidence continues to support phenylephrine as the first-line vasopressor in obstetrics. However, recent research is emerging to suggest that low-dose norepinephrine may be a better alternative. Prophylactic infusions are effective and automated systems have potential for the future.


A randomised double-blind trial of phenylephrine and metaraminol infusions for prevention of hypotension during spinal and combined spinal-epidural anaesthesia for elective caesarean section

N J McDonnell, M J Paech, N A Muchatuta, S Hillyard, E A Nathan
PMID: 28255987   DOI: 10.1111/anae.13836

Abstract

Prophylactic vasopressor administration is commonly recommended to reduce maternal hypotension during spinal anaesthesia for caesarean section. Metaraminol has undergone limited investigation in obstetric anaesthesia for this purpose, particularly in comparison with phenylephrine. In this multicentre, randomised, double-blind, non-inferiority study, we compared prophylactic phenylephrine or metaraminol infusions, started immediately after spinal anaesthesia, in 185 women who underwent elective caesarean section. Phenylephrine was initially infused at 50 μg.min
, and metaraminol at 250 μg.min
. The primary outcome was the difference in umbilical arterial pH between groups; secondary outcomes included other neonatal acid-base measures, and maternal haemodynamic changes. The mean (SD) umbilical arterial pH was 7.28 (0.06) in the phenylephrine group vs. 7.31 (0.04) in the metaraminol group (p = 0.0002). The estimated mean (95%CI) pH difference of 0.03 (0.01-0.04) was above the pre-determined lower boundary of clinical non-inferiority, and also met the criterion for superiority. Umbilical artery lactate concentration was 2.8 (1.2) mmol.l
in the phenylephrine group vs. 2.3 (0.7) mmol.l
in the metaraminol group (p = 0.0018). Apgar scores did not significantly differ between groups. There was a higher incidence of hypotension, defined as systolic arterial pressure < 90% baseline, in the phenylephrine group; there was a higher incidence of hypertension and severe hypertension (systolic arterial pressure > 110% and > 120% baseline, respectively) in the metaraminol group. There was no significant difference between groups in the incidence of nausea, vomiting or maternal bradycardia. We conclude that, when used as an infusion to prevent hypotension after spinal anaesthesia for elective caesarean section, metaraminol is at least non-inferior to phenylephrine with respect to neonatal acid-base outcomes.


GABAergic modulation of noradrenaline release caused by blood pressure changes in the rat median preoptic area

Makoto Takahashi, Junichi Tanaka
PMID: 28419057   DOI: 10.1097/WNR.0000000000000780

Abstract

Experiments using in-vivo microdialysis methods were conducted to investigate whether blood pressure changes cause an alteration in the release of noradrenaline (NA) in the median preoptic nucleus (MnPO) and whether the γ-aminobutyric acid (GABA) receptor mechanism is involved in the modulation of the pressure response-induced alteration in the NA release. In urethane-anesthetized male rats, intravenous administration of metaraminol, an α-agonist, significantly produced an increase in dialysate NA concentration in the MnPO area accompanied by an elevation in the mean arterial pressure (MAP). Perfusion with GABA (10 μM) through the dialysis probe elicited a significant decrease in either MAP or the NA concentration in the MnPO area. Similar perfusion with either the GABAA receptor antagonist bicuculline (10 μM) or the GABAB receptor antagonist phaclofen (10 μM) caused a significant increase in both MAP and the NA release in the MnPO area. Either bicuculline or phaclofen administered together with the metaraminol further enhanced the metaraminol-induced MAP and NA release in the MnPO area. The degree of increases in the both MAP of the NA release was significantly greater in the bicuculline-treated group than in the phaclofen-treated group. These results suggest that the NA release in the MnPO area may be potentiated during an elevation in arterial pressure caused by the metaraminol injection and imply that the NA release may be mediated through GABAA receptors rather than GABAB receptors in the MnPO area.


BET 3: Peripheral metaraminol infusion in the emergency department

Kenneth Anderson, Hridesh Chatha
PMID: 28232631   DOI: 10.1136/emermed-2017-206590.3

Abstract




The Impact of Ageing on 11C-Hydroxyephedrine Uptake in the Rat Heart

Rudolf A Werner, Xinyu Chen, Yoshifumi Maya, Christoph Eissler, Mitsuru Hirano, Naoko Nose, Hiroshi Wakabayashi, Constantin Lapa, Mehrbod S Javadi, Takahiro Higuchi
PMID: 30042495   DOI: 10.1038/s41598-018-29509-0

Abstract

We aimed to explore the impact of ageing on 11C-hydroxyephedrine (11C-HED) uptake in the healthy rat heart in a longitudinal setting. To investigate a potential cold mass effect, the influence of specific activity on cardiac 11C-HED uptake was evaluated: 11C-HED was synthesized by N-methylation of (-)-metaraminol as the free base (radiochemical purity >95%) and a wide range of specific activities (0.2-141.9 GBq/μmol) were prepared.
C-HED (48.7 ± 9.7MBq, ranged 0.2-60.4 μg/kg cold mass) was injected in healthy Wistar Rats. Dynamic 23-frame PET images were obtained over 30 min. Time activity curves were generated for the blood input function and myocardial tissue. Cardiac 11C-HED retention index (%/min) was calculated as myocardial tissue activity at 20-30 min divided by the integral of the blood activity curves. Additionally, the impact of ageing on myocardial 11C-HED uptake was investigated longitudinally by PET studies at different ages of healthy Wistar Rats. A dose-dependent reduction of cardiac 11C-HED uptake was observed: The estimated retention index as a marker of norepinephrine function decreased at a lower specific activity (higher amount of cold mass). This observed high affinity of 11C-HED to the neural norepinephrine transporter triggered a subsequent study: In a longitudinal setting, the 11C-HED retention index decreased with increasing age. An age-related decline of cardiac sympathetic innervation could be demonstrated. The herein observed cold mass effect might increase in succeeding scans and therefore, 11C-HED microPET studies should be planned with extreme caution if one single radiosynthesis is scheduled for multiple animals.


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